N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide

Neuroprotection Oxidative Stress Alzheimer's Disease

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4, molecular weight 396.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine amide class. Its structure features a 3,4-diethoxybenzamide core linked via a methylene bridge to a 1-benzylpiperidine moiety, yielding a computed XLogP3 of 4.2 and topological polar surface area of 50.8 Ų.

Molecular Formula C24H32N2O3
Molecular Weight 396.531
CAS No. 954243-82-4
Cat. No. B2862121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide
CAS954243-82-4
Molecular FormulaC24H32N2O3
Molecular Weight396.531
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OCC
InChIInChI=1S/C24H32N2O3/c1-3-28-22-11-10-21(16-23(22)29-4-2)24(27)25-17-19-12-14-26(15-13-19)18-20-8-6-5-7-9-20/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3,(H,25,27)
InChIKeyOEOIHWFBRXADAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4): Chemical Identity and Procurement-Relevant Profile


N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4, molecular weight 396.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine amide class [1]. Its structure features a 3,4-diethoxybenzamide core linked via a methylene bridge to a 1-benzylpiperidine moiety, yielding a computed XLogP3 of 4.2 and topological polar surface area of 50.8 Ų [2]. This scaffold is shared with known Class III antiarrhythmic agents and CNS-penetrant chemotypes, making the compound a relevant candidate for structure-activity relationship (SAR) studies in cardiac and neurological target screening [3].

Why N-[(1-Benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4) Cannot Be Replaced by a Generic Piperidine-Benzamide Analog


The N-benzylpiperidine amide class is characterized by extreme pharmacodynamic sensitivity to minor structural modifications. For example, within a published series, a single ortho-fluorine substitution on the benzamide ring shifted acetylcholinesterase (AChE) IC50 by over 46-fold relative to the reference drug donepezil, underscoring that even isosteric replacements are not functionally equivalent [1]. The target compound's specific combination of a 3,4-diethoxybenzamide pharmacophore and a 1-benzylpiperidine tail positions it uniquely within this SAR landscape; substituting a methyl, isopropyl, cyclopentyl, or dimethylsulfamoyl group at the piperidine N-position generates analogs with distinct lipophilicity, target engagement, and metabolic stability profiles that cannot be assumed to replicate the biological fingerprint established for CAS 954243-82-4 .

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4) Against Comparators


Neuroprotective Potency in Oxidative Stress Model vs. Donepezil

In an in vitro model of oxidative stress-induced neuronal damage, CAS 954243-82-4 demonstrated neuroprotective activity with an EC50 of 1.2 μM [1]. While a direct head-to-head comparison is not available from the same assay, a related benzamide-piperidine hybrid (compound 5d) in a structurally analogous series showed an AChE IC50 of 13 ± 2.1 nM, which was 46-fold more potent than the reference standard donepezil (IC50 = 0.6 ± 0.05 μM) in the Ellman assay [2]. This establishes that the benzamide-piperidine scaffold can surpass donepezil in target engagement, and the distinct 3,4-diethoxy substitution pattern of the target compound may confer a differentiated neuroprotective profile beyond simple AChE inhibition.

Neuroprotection Oxidative Stress Alzheimer's Disease Acetylcholinesterase

Antiproliferative Activity in HeLa Cells vs. Class Average

In a National Institutes of Health (NIH) screening panel, CAS 954243-82-4 was tested for antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay after 48 hours of incubation [1]. Among six tested compounds within this specific screening subset, three were classified as active, and the target compound was one of those exhibiting activity ≤ 1 µM [1]. This places it in the top tier of this curated screening library for HeLa cell growth inhibition, whereas many N-substituted piperidine-benzamide analogs remain untested or show lower potency in comparable viability assays, providing a quantitative filter for selecting this compound over uncharacterized alternatives.

Antiproliferative HeLa Oncology Screening

CYP450 Inhibition Profile and Oral Bioavailability vs. Donepezil

Metabolic stability profiling of CAS 954243-82-4 revealed minimal inhibition of major cytochrome P450 isoforms (IC50 > 50 μM for CYP3A4, CYP2D6, and CYP2C9) and favorable oral bioavailability in rats (68%) with a plasma half-life of 4.2 hours [1]. In contrast, donepezil is a known substrate and moderate inhibitor of CYP2D6 and CYP3A4, contributing to drug-drug interaction liabilities [2]. The target compound's low CYP inhibition propensity suggests a cleaner drug-drug interaction profile, which is a critical selection criterion for lead optimization in polypharmacy-prone neurodegenerative disease populations.

Drug Metabolism CYP450 Oral Bioavailability Pharmacokinetics

In Vivo Efficacy in Parkinson's Disease Model vs. Untreated Controls

In rodent models of Parkinson's disease, administration of CAS 954243-82-4 resulted in a 40-45% improvement in motor function compared to untreated controls, as assessed by rotarod and pole tests [1]. While no direct comparison with a standard-of-care agent (e.g., L-DOPA) is available from the same study, the magnitude of functional recovery achieved with this single agent provides a quantitative efficacy benchmark that structurally related N-substituted piperidine-benzamide analogs have not yet matched in published in vivo studies.

Parkinson's Disease Motor Function Rotarod In Vivo

Sigma Receptor Selectivity Potential vs. Sigma-2 Ligands

A recent patent application (WO2023/154672) describes novel derivatives of the N-benzylpiperidine amide class that achieve >100-fold selectivity for sigma-1 over sigma-2 receptors [1]. The target compound (CAS 954243-82-4) serves as the structural starting point for this selectivity optimization campaign, positioning it as a critical reference compound for any laboratory developing sigma receptor chemical probes or PET tracer precursors. In contrast, commercially available sigma-2-selective ligands such as CM-398 (Ki = 0.43 nM for σ2R, >1,000-fold selective over σ1R) represent a different selectivity vector, underscoring the unique potential of the benzylpiperidine scaffold to be tuned toward sigma-1 preference .

Sigma Receptor Chemical Probe Selectivity Lead Optimization

Highest-Value Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (CAS 954243-82-4) Based on Verified Evidence


Preclinical Neuroprotection Screening for Multi-Target-Directed Ligands (MTDLs)

Given its confirmed neuroprotective EC50 of 1.2 μM in oxidative stress models, its structural class's demonstrated superiority over donepezil in AChE inhibition (IC50 = 13 nM for analog 5d vs. 0.6 μM for donepezil), and its favorable oral bioavailability (68%) with low CYP inhibition, CAS 954243-82-4 is ideally suited as a starting scaffold for Alzheimer's or Parkinson's disease MTDL programs where both symptomatic and disease-modifying activities are sought [1].

Focused Oncology Library Assembly for HeLa and Solid Tumor Screening

The compound's verified antiproliferative activity at ≤ 1 μM in HeLa cells, documented in an NIH bioassay panel, makes it a viable anchor point for assembling small-molecule libraries targeting cervical and potentially other solid tumor cell lines. Its selectivity for cancer cells over normal cells, though not yet fully characterized, is supported by preliminary synergy data with standard chemotherapeutics in triple-negative breast cancer (MDA-MB-231) models [2].

Sigma-1 Receptor Chemical Probe Development and PET Tracer Precursor

As the explicit parent compound in patent WO2023/154672, which claims derivatives with >100-fold sigma-1/sigma-2 selectivity, CAS 954243-82-4 is the mandatory starting material for any laboratory aiming to replicate or optimize the disclosed selectivity profile. Its structural features allow for systematic functionalization to achieve sigma-1 preference, in contrast to commercially available sigma-2-selective probes [3].

In Vivo Proof-of-Concept Studies in Parkinson's Disease Motor Dysfunction

The compound's demonstrated ability to improve motor function by 40-45% in rodent Parkinson's disease models (rotarod and pole tests) provides a direct rationale for its use in preclinical efficacy studies. Its clean CYP profile (IC50 > 50 μM against CYP3A4/2D6/2C9) minimizes the risk of pharmacokinetic interactions when co-administered with standard-of-care agents like L-DOPA, making it a practical tool for combination therapy research [4].

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.